molecular formula C10H12FNO B8424615 1-(4-Fluorophenyl)pyrrolidin-3-ol

1-(4-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B8424615
M. Wt: 181.21 g/mol
InChI Key: YVWQERLJCLSNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a pyrrolidin-3-ol core substituted with a 4-fluorophenyl group at the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance binding affinity, solubility, or metabolic stability. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in derivatives like the antimalarial candidate 1-{4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-pyrimidin-2-yl}pyrrolidin-3-ol (54), which was synthesized in 57% yield and exhibits >95% purity .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2

InChI Key

YVWQERLJCLSNMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties:

  • 1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol: The amino group at the 4-position improves water solubility and enables hydrogen bonding, which may enhance target interactions compared to the non-amino-substituted fluorophenyl analog .
Compound Name Substituent(s) Key Properties Reference
1-(4-Fluorophenyl)pyrrolidin-3-ol 4-F on phenyl Moderate hydrophobicity, balanced solubility
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol 3-CF₃ on phenyl High metabolic stability, low solubility
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol 4-NH₂, 2-CF₃ on phenyl Enhanced solubility, H-bond donor

Crystallographic and Conformational Analysis

  • Isostructural Fluorophenyl Derivatives : Compounds 4 and 5 () exhibit triclinic symmetry with planar molecular conformations, except for a perpendicularly oriented fluorophenyl group. This orientation may reduce π-π stacking interactions compared to planar analogs .
  • SHELX Refinement : Structural data for fluorophenyl-pyrrolidine derivatives often rely on SHELX software, which has been critical in resolving conformational details, such as the torsion angles between the pyrrolidine and fluorophenyl moieties .

Key Research Findings and Implications

Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance stability but require balancing with polar substituents (e.g., -OH or -NH₂) to maintain solubility.

Conformational Flexibility : Perpendicular fluorophenyl orientations (as in ) may limit intermolecular interactions, affecting crystallinity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.